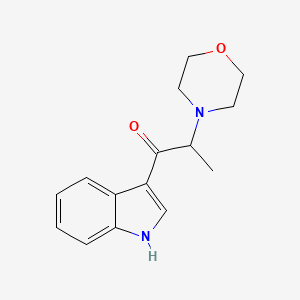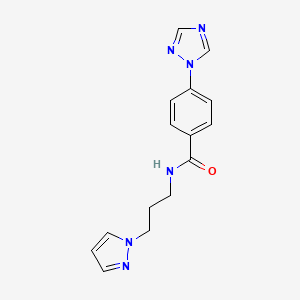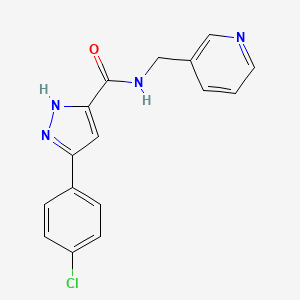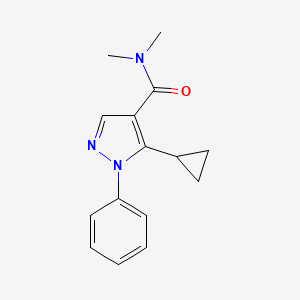
1-(1H-Indol-3-yl)-2-morpholin-4-yl-propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1H-Indol-3-yl)-2-morpholin-4-yl-propan-1-one, also known as AM-630, is a synthetic cannabinoid receptor antagonist. It was first synthesized in 1999 by researchers at the University of Connecticut. AM-630 has been used in scientific research to study the endocannabinoid system and its role in various physiological processes.
Mechanism of Action
1-(1H-Indol-3-yl)-2-morpholin-4-yl-propan-1-one acts as a competitive antagonist of the cannabinoid receptor CB1. It binds to the receptor and prevents the binding of endogenous cannabinoids such as anandamide and 2-arachidonoylglycerol. This leads to a decrease in the activity of the endocannabinoid system.
Biochemical and Physiological Effects:
1-(1H-Indol-3-yl)-2-morpholin-4-yl-propan-1-one has been shown to have a range of biochemical and physiological effects. It has been shown to decrease the release of neurotransmitters such as glutamate and dopamine, and to inhibit the activity of certain enzymes involved in the metabolism of endocannabinoids. It has also been shown to have anti-inflammatory effects and to reduce pain in animal models.
Advantages and Limitations for Lab Experiments
1-(1H-Indol-3-yl)-2-morpholin-4-yl-propan-1-one has several advantages for use in lab experiments. It is a highly specific antagonist of the CB1 receptor, which allows for precise manipulation of the endocannabinoid system. It also has a long half-life, which allows for sustained effects. However, one limitation of 1-(1H-Indol-3-yl)-2-morpholin-4-yl-propan-1-one is its poor solubility in aqueous solutions, which can make it difficult to administer in certain experiments.
Future Directions
There are several potential future directions for research involving 1-(1H-Indol-3-yl)-2-morpholin-4-yl-propan-1-one. One area of interest is the role of the endocannabinoid system in the regulation of appetite and metabolism, and the potential use of 1-(1H-Indol-3-yl)-2-morpholin-4-yl-propan-1-one in the treatment of obesity and related disorders. Another area of interest is the role of the endocannabinoid system in the regulation of mood and behavior, and the potential use of 1-(1H-Indol-3-yl)-2-morpholin-4-yl-propan-1-one in the treatment of psychiatric disorders such as anxiety and depression. Additionally, further research is needed to fully understand the biochemical and physiological effects of 1-(1H-Indol-3-yl)-2-morpholin-4-yl-propan-1-one and its potential therapeutic applications.
Synthesis Methods
The synthesis of 1-(1H-Indol-3-yl)-2-morpholin-4-yl-propan-1-one involves several steps, including the reaction of indole-3-acetic acid with 4-morpholinepropanol, followed by the reaction of the resulting intermediate with 4-chlorobutyryl chloride. The final product is obtained through purification by column chromatography.
Scientific Research Applications
1-(1H-Indol-3-yl)-2-morpholin-4-yl-propan-1-one has been used in scientific research to study the endocannabinoid system and its role in various physiological processes. It has been shown to have potential therapeutic applications in the treatment of pain, inflammation, and neurological disorders.
properties
IUPAC Name |
1-(1H-indol-3-yl)-2-morpholin-4-ylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O2/c1-11(17-6-8-19-9-7-17)15(18)13-10-16-14-5-3-2-4-12(13)14/h2-5,10-11,16H,6-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLOUGMVMGJBRBP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)C1=CNC2=CC=CC=C21)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>38.7 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID26725950 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl 4-[2-(2,4-dioxo-1H-quinazolin-3-yl)ethyl]benzoate](/img/structure/B7496840.png)





![N-[3-[(4-bromophenyl)sulfamoyl]-4-methylphenyl]-6-methylpyridine-3-carboxamide](/img/structure/B7496909.png)

![1-[2-[(4-fluorophenyl)methylamino]-2-oxoethyl]-N-(2-methoxyphenyl)piperidine-4-carboxamide](/img/structure/B7496918.png)
![N-[(3-fluoro-4-methylphenyl)methyl]-1-methyl-2-oxopyridine-4-carboxamide](/img/structure/B7496928.png)
![N-[(2-imidazol-1-ylpyridin-3-yl)methyl]-2-(2-methyl-1H-indol-3-yl)acetamide](/img/structure/B7496940.png)
![5-(furan-2-yl)-N-[(2-imidazol-1-ylpyridin-3-yl)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B7496949.png)
